An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
An In-depth Technical Guide to the Synthesis of Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Foreword: The Quintessential Hindered Phenolic Antioxidant
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate), known commercially as Irganox 1010, represents a cornerstone in the stabilization of polymeric materials.[1] Its molecular architecture, featuring four sterically hindered phenolic moieties linked to a central pentaerythritol core, endows it with exceptional efficacy as a primary antioxidant.[1] This structure provides high thermal stability and low volatility, making it indispensable for protecting polymers like polyethylene and polypropylene during high-temperature processing.[1][2] The compound functions by donating hydrogen atoms from its phenolic groups to neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation.[2]
This guide provides a comprehensive exploration of the predominant industrial synthesis pathway for this critical additive. We will dissect the core chemical transformations, elucidate the underlying mechanisms, and present detailed protocols grounded in established chemical principles. The objective is to furnish researchers, chemists, and process development professionals with a robust technical framework for understanding and executing this synthesis.
The Strategic Synthesis Pathway: A Two-Act Chemical Drama
The industrial synthesis of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) is elegantly accomplished through a two-stage process. This strategy is both efficient and scalable, making it commercially viable.
-
Act I - The Michael Addition: Formation of the key intermediate, an alkyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate. This is achieved via a base-catalyzed Michael addition of an acrylate ester to 2,6-di-tert-butylphenol.[1]
-
Act II - The Transesterification Climax: The intermediate ester is then reacted with pentaerythritol in a high-temperature transesterification reaction to construct the final tetra-ester product.[1][3]
This sequential approach allows for precise control over each transformation, ensuring high purity and yield of the final product.
Visualizing the Overall Synthesis Workflow
Caption: Overall two-step synthesis of Irganox 1010.
Act I: Forging the Intermediate via Michael Addition
The journey begins with the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This step is critical as it builds the fundamental "arm" that will later be attached to the pentaerythritol core.
Mechanistic Rationale
The reaction is a classic base-catalyzed Michael addition. A strong base, such as sodium or potassium hydroxide, is employed to deprotonate the hydroxyl group of 2,6-di-tert-butylphenol.[4] This creates a phenoxide ion, a potent nucleophile. The steric hindrance from the two adjacent tert-butyl groups does not prevent this deprotonation but plays a crucial role in directing the subsequent reaction. The phenoxide ion then attacks the electron-deficient β-carbon of methyl acrylate, a Michael acceptor. The resulting enolate is then protonated to yield the final propionate intermediate.
Detailed Experimental Protocol
-
Materials:
-
2,6-di-tert-butylphenol
-
Methyl acrylate
-
Catalyst: Sodium hydroxide or potassium hydroxide[4]
-
Nitrogen gas (for inert atmosphere)
-
Dilute hydrochloric acid (for neutralization)
-
-
Procedure:
-
Charge a multi-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet with 2,6-di-tert-butylphenol and a catalytic amount of sodium hydroxide.
-
Heat the mixture under a nitrogen atmosphere to approximately 70°C to melt the phenol and form the sodium phenoxide catalyst system.[5]
-
Slowly add methyl acrylate to the reaction mixture via the dropping funnel. An exothermic reaction will occur; control the addition rate to maintain the temperature.
-
After the addition is complete, continue stirring for 30-60 minutes.[5]
-
Increase the temperature to around 90°C and hold for 1-2 hours to ensure the reaction goes to completion.[5]
-
Cool the reaction mixture to approximately 80°C.
-
Neutralize the mixture with dilute hydrochloric acid. This step is crucial as it quenches the catalyst and protonates any remaining phenoxide.
-
The product, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, will often crystallize upon cooling and neutralization.
-
Isolate the solid product by filtration. A high-purity product (often >99%) can be obtained without further recrystallization.[5]
-
Visualizing the Michael Addition
Caption: Mechanism of Michael Addition.
Act II: The Transesterification Climax
With the intermediate ester in hand, the final step involves attaching four of these molecules to a single pentaerythritol core. This is accomplished through a transesterification reaction, which is an equilibrium process.
Mechanistic Rationale
Transesterification involves the exchange of the alcohol moiety of an ester. In this case, the four hydroxyl groups of pentaerythritol act as nucleophiles, attacking the carbonyl carbon of four molecules of the intermediate ester. This process displaces four molecules of methanol. To drive this equilibrium-limited reaction to completion, the methanol byproduct must be continuously removed from the reaction mixture, typically by applying a vacuum while heating.[3]
The choice of catalyst is critical. While basic catalysts can be used, organotin compounds like dibutyltin oxide are commonly employed in industrial settings to facilitate the reaction under less harsh conditions and improve selectivity.[2]
Detailed Experimental Protocol
-
Materials:
-
Procedure:
-
Charge the reactor with Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, pentaerythritol (in a stoichiometric ratio slightly greater than 4:1 to account for the four hydroxyl groups), and the catalyst.
-
Heat the mixture under a nitrogen atmosphere with stirring.
-
Gradually increase the temperature to 170-175°C.[2]
-
Once the target temperature is reached, slowly apply a vacuum to the system. This will facilitate the removal of the methanol byproduct as it is formed, driving the reaction forward.
-
Maintain the reaction under heat and vacuum for several hours until the theoretical amount of methanol has been collected, indicating the reaction is nearing completion.
-
Release the vacuum with nitrogen and cool the molten product.
-
The crude product is then purified. Recrystallization from a suitable solvent, such as isopropanol or heptane, is a common method to obtain the final product as a high-purity, white crystalline solid.[3] Driving the reaction to completion can be challenging, and commercial samples may contain small amounts of the tri-substituted ester.[1]
-
Data and Process Parameters Summary
For clarity and comparative analysis, the key parameters for each stage of the synthesis are summarized below.
| Parameter | Act I: Michael Addition | Act II: Transesterification |
| Reaction Type | Base-Catalyzed Michael Addition | Catalytic Transesterification |
| Key Reactants | 2,6-di-tert-butylphenol, Methyl Acrylate | Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, Pentaerythritol |
| Typical Catalyst | NaOH, KOH[4] | Dibutyltin oxide, Organotin compounds[2][3] |
| Temperature Range | 70 - 90°C[5] | 170 - 175°C[2] |
| Atmosphere | Inert (Nitrogen) | Inert (Nitrogen), followed by Vacuum |
| Key Byproduct | None (in ideal reaction) | Methanol (removed to drive equilibrium) |
| Purification | Filtration (often sufficient)[5] | Recrystallization (e.g., from heptane)[3] |
| Expected Yield | >98%[4][5] | High, typically >90% after purification |
Conclusion: A Synthesis of Industrial Importance
The synthesis of Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) via a two-step pathway of Michael addition followed by transesterification is a robust and well-established industrial process. The causality behind the experimental choices—from the use of a base catalyst to activate the phenol, to the critical removal of methanol under vacuum to drive the final esterification—demonstrates a deep understanding of fundamental chemical principles. Each step is a self-validating system, where reaction progress can be monitored and controlled to achieve a final product of high purity and yield. This molecule's continued importance in polymer stabilization underscores the elegance and efficiency of its chemical synthesis, making it a vital component in the arsenal of materials science.
References
-
PubChem. Pentaerythritol tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | C56H84O10. Available from: [Link]
-
Wikipedia. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Available from: [Link]
- Google Patents. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.
-
ResearchGate. Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction. Available from: [Link]
Sources
- 1. Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Wikipedia [en.wikipedia.org]
- 2. Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 26347-98-8 | Benchchem [benchchem.com]
- 3. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 6386-38-5 [chemicalbook.com]
